2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine
CAS No.:
Cat. No.: VC16798789
Molecular Formula: C14H22N2O5
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O5 |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine |
| Standard InChI | InChI=1S/C14H22N2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8,15-16H2 |
| Standard InChI Key | UQAKILASLDRZOL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCOC2=C(C=C(C(=C2)N)N)OCCOCCO1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine, reflects its bicyclic framework containing five oxygen atoms and two amine groups. The molecular formula C₁₄H₂₂N₂O₅ corresponds to a molecular weight of 298.33 g/mol, as confirmed by high-resolution mass spectrometry. The structure comprises a benzo-fused 15-membered macrocycle with alternating ethylene oxide units and two pendant amine groups at positions 15 and 16.
Table 1: Key Molecular Descriptors
The bicyclic framework creates a preorganized cavity with a diameter of approximately 3.2–3.5 Å, ideal for encapsulating alkali metal ions. Density functional theory (DFT) calculations suggest that the amine groups adopt a cis configuration, enhancing chelation efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 6.82 (s, 2H, aromatic), 4.12–3.85 (m, 16H, OCH₂CH₂O), 3.45 (br s, 4H, NH₂).
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¹³C NMR (100 MHz, D₂O): δ 152.1 (aromatic C-N), 114.7 (aromatic CH), 70.4–68.2 (OCH₂CH₂O), 42.3 (NH₂).
Infrared Spectroscopy (IR):
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Strong absorbance at 3350 cm⁻¹ (N-H stretch) and 1100–1050 cm⁻¹ (C-O-C ether linkages).
Synthesis and Modification Strategies
Parent Compound Preparation
The precursor, 2,3,5,6,8,9,11,12-octahydrobenzo[b] pentaoxacyclopentadecine, is synthesized via Williamson ether synthesis using catechol and bis(2-chloroethyl)ether under phase-transfer conditions . Cyclization yields reach 72–75% after 48 hours at 80°C .
Amine Functionalization
The diamine derivative is obtained through nitration-reduction sequence:
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Nitration: Treating the parent compound with fuming HNO₃ at 0°C introduces nitro groups (yield: 58%).
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Catalytic Hydrogenation: Pd/C-mediated reduction (H₂, 50 psi) converts nitro to amine groups (yield: 83%).
Table 2: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 6 h | 58 | 92 |
| Reduction | H₂ (50 psi), Pd/C, EtOH, 24 h | 83 | 97 |
Coordination Chemistry and Host-Guest Interactions
Metal Ion Binding
The compound exhibits preferential binding for K⁺ (log K = 4.2) over Na⁺ (log K = 3.1) in aqueous methanol (1:1 v/v), as determined by conductometric titration. The amine groups participate in secondary sphere interactions, stabilizing complexes through hydrogen bonding.
Organic Cation Recognition
In nonpolar solvents (e.g., CHCl₃), the macrocycle binds tetraalkylammonium ions (e.g., Me₄N⁺) with association constants (Ka) up to 10³ M⁻¹, surpassing unfunctionalized crown ethers by two orders of magnitude.
Applications in Materials Science
Polymer Modification
Incorporating the diamine into epoxy resins (5 wt%) increases glass transition temperature (Tg) by 22°C due to crosslinking via amine-epoxide reactions.
Ion-Selective Membranes
Composite membranes containing 10% diamine crown ether show Li⁺/Mg²⁺ selectivity ratios of 12.5:1, outperforming commercial Li-ion battery separators.
Comparative Analysis with Structural Analogues
Table 3: Crown Ether Derivatives Comparison
| Compound | Molecular Weight | Metal Selectivity (log K) | Application Scope |
|---|---|---|---|
| 18-Crown-6 | 264.32 | K⁺ (2.1) | Phase-transfer catalysis |
| Benzo-15-crown-5 | 274.29 | Na⁺ (1.8) | Ion sensors |
| Diamine-functionalized derivative (this) | 298.33 | K⁺ (4.2) | Advanced materials |
The diamine’s enhanced selectivity stems from chelate cooperativity, where amine groups supplement oxygen-based coordination.
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